

Drospirenone 6-ene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Drospirenone 6-ene*

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In-Depth Technical Guide to Drospirenone 6-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Drospirenone 6-ene**, a known impurity and potential intermediate in the synthesis of the progestin drospirenone. This document outlines its chemical identity, and available, albeit limited, technical data, focusing on its analytical determination and potential formation during drospirenone synthesis.

Core Chemical Identifiers

Drospirenone 6-ene is identified by the following chemical and registry information:

Identifier	Value	Reference
CAS Number	67372-69-4	[1]
Molecular Formula	C ₂₃ H ₂₈ O ₃	[1][2][3]
Molecular Weight	352.47 g/mol	[2]
IUPAC Name	(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0 ² , ⁷ .0 ³ , ⁵ .0 ¹¹ , ¹⁶]octadeca-15,17-diene]-2,14'-dione	[1]
Synonyms	Drospirenone impurity D, delta6-Drospirenone, .DELTA.6-DROSPIRENONE	[1]

Synthesis and Formation

Drospirenone 6-ene is not typically synthesized as a primary target but rather emerges as an impurity or intermediate during the manufacturing of drospirenone.[4][5][6][7] Several patented methods for drospirenone synthesis allude to the formation of related impurities. The presence of a double bond at the 6-position suggests its formation could be a result of elimination reactions under certain acidic or basic conditions during the synthesis process.

A general retrosynthetic analysis suggests that the formation of the spirolactone ring at C17 and the establishment of the conjugated 4,6-diene system are key transformations where impurities like **Drospirenone 6-ene** can arise.[8]

Experimental Protocols: Analytical Determination

While specific protocols for the isolation of **Drospirenone 6-ene** are not readily available in the public domain, methods for the analysis of drospirenone and its impurities, including the 6-ene variant, have been described. These methods are crucial for quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reverse-phase HPLC method has been developed for the quantification of drospirenone and its related impurities.[\[9\]](#)[\[10\]](#)

Parameter	Description
Column	Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A	100% Acetonitrile
Mobile Phase B	Acetonitrile:Water (1:3 v/v)
Flow Rate	1.3 mL/min
Column Temperature	40°C
Detection Wavelength	215 nm

Another method utilizes an isocratic system with a C18 column and a mobile phase of Acetonitrile:water (60:40% v/v) at a flow rate of 1.0 ml/min with UV detection at 271 nm.[\[11\]](#)[\[12\]](#)

Biological Activity

There is a lack of specific toxicological and pharmacological data for **Drospirenone 6-ene** itself. The biological activity information is predominantly available for the final active pharmaceutical ingredient, drospirenone. Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, used in oral contraceptives.[\[13\]](#) As an impurity, the levels of **Drospirenone 6-ene** in the final drug product are strictly controlled to ensure safety and efficacy.

Signaling Pathways and Experimental Workflows

Direct signaling pathways involving **Drospirenone 6-ene** have not been elucidated in the reviewed literature. However, a logical workflow for the analysis of drospirenone impurities can be visualized.

Caption: A generalized workflow for the analytical determination of impurities in drospirenone samples.

The following diagram illustrates a simplified, conceptual representation of where **Drospirenone 6-ene** might be formed during the synthesis of Drospirenone.

Caption: A logical diagram illustrating the potential formation of **Drospirenone 6-ene**.

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- To cite this document: BenchChem. [Drospirenone 6-ene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195100#drospirenone-6-ene-cas-number-and-molecular-formula]

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